14-Hydroxydocosahexaenoic acid

Maresin biosynthesis 12-Lipoxygenase 15-Lipoxygenase

14-Hydroxydocosahexaenoic acid (14-HDHA), also designated 14-HDoHE (hydroxydocosahexaenoic acid), is an enzymatically oxygenated derivative of docosahexaenoic acid (DHA; C22:6 n-3). This monohydroxy fatty acid is formed via 12-lipoxygenase (12-LOX, ALOX12) or 15-lipoxygenase (15-LOX-1, ALOX15) processing of DHA, as well as via cytochrome P450 (CYP) activities and non-enzymatic autoxidation.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
CAS No. 86360-66-9
Cat. No. B1236326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Hydroxydocosahexaenoic acid
CAS86360-66-9
Synonyms14-hydroxydocosahexaenoate
14-hydroxydocosahexaenoic acid
14-hydroxydocosahexaenoic acid, (E,Z,Z,Z,Z,Z)-isomer
14-hydroxydocosahexaenoic acid, (S-(E,Z,Z,Z,Z,Z))-isome
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C=CC=CC=CC=CC=CC=CC(=O)O)O
InChIInChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h6-11,13-14,16-17,19-21,23H,2-5,12,15,18H2,1H3,(H,24,25)/b8-6+,9-7+,13-10+,14-11+,19-16+,20-17+
InChIKeyRLCOKXQEBHOCJC-HRHXGXCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Hydroxydocosahexaenoic Acid (14-HDHA) CAS 86360-66-9: Product Selection and Procurement Evidence Guide


14-Hydroxydocosahexaenoic acid (14-HDHA), also designated 14-HDoHE (hydroxydocosahexaenoic acid), is an enzymatically oxygenated derivative of docosahexaenoic acid (DHA; C22:6 n-3). This monohydroxy fatty acid is formed via 12-lipoxygenase (12-LOX, ALOX12) or 15-lipoxygenase (15-LOX-1, ALOX15) processing of DHA, as well as via cytochrome P450 (CYP) activities and non-enzymatic autoxidation [1]. In humans, 14-HDHA is produced in macrophages, platelets, and leukocyte-platelet co-incubations, where it functions as the obligate biosynthetic precursor to the maresin family of specialized pro-resolving mediators (SPMs), including maresin 1 (MaR1) and maresin-like mediators MaR-L1 and MaR-L2 [2]. Multiple stereoisomers exist, including 14(S)-HDHA and 14(R)-HDHA, with the 14(S) configuration representing the major enzymatic product . Endogenous 14-HDHA is detectable in human plasma at low nanomolar concentrations and accumulates in inflammatory exudates during the resolution phase of acute inflammation [3].

Why 14-Hydroxydocosahexaenoic Acid (14-HDHA) Cannot Be Substituted by Alternative DHA-Derived Hydroxy Metabolites in Research and Assay Applications


Generic substitution with structurally similar DHA-derived monohydroxy metabolites is not analytically or functionally valid. 14-HDHA and 17-HDHA, although both 22-carbon monohydroxy DHA derivatives sharing an identical molecular formula (C22H32O3) and molecular weight (344.5 g/mol), represent distinct biosynthetic branch points that diverge at the enzymatic level and lead to entirely different downstream specialized pro-resolving mediator (SPM) families [1]. Specifically, 14-HDHA is the exclusive pathway marker and direct precursor for the macrophage-derived maresin family (MaR1, MaR2, MaR-L1, MaR-L2), whose biosynthesis requires 12-LOX-catalyzed oxygenation at carbon-14 [2]. In contrast, 17-HDHA serves as the pathway marker for the 15-LOX-initiated D-series resolvins (RvD1–RvD6) and protectins (PD1) [3]. The stereochemical specificity at the C-14 position critically determines downstream epoxidation and further enzymatic processing; 14(S)-HDHA generated via h12-LOX exhibits 39-fold higher catalytic efficiency (kcat/KM = 14.0 ± 0.8 s⁻¹ μM⁻¹) compared with the same reaction catalyzed by h15-LOX-1 (kcat/KM = 0.36 ± 0.08 s⁻¹ μM⁻¹), demonstrating that enzyme source and stereochemical configuration profoundly influence biosynthetic flux [4]. Furthermore, 14-HDHA possesses intrinsic biological activities independent of its conversion to maresins, including direct inhibition of thromboxane-mimetic (U-46619)-induced platelet aggregation and vascular smooth muscle contraction, activities that are not equivalently exhibited by 17-HDHA . For accurate quantification in lipid mediator profiling studies, 14-HDHA and 17-HDHA require chromatographic resolution due to their distinct retention times, and substitution invalidates the biological interpretation of SPM pathway activation.

Quantitative Differentiation Evidence for 14-Hydroxydocosahexaenoic Acid (14-HDHA): Head-to-Head and Cross-Study Comparator Analysis for Procurement Decisions


14(S)-HDHA Is a Direct Precursor to Maresin 1 and Is Produced with 39-Fold Higher Catalytic Efficiency by h12-LOX vs. h15-LOX-1

In a direct enzyme kinetic comparison of human lipoxygenase isoforms, both h12-LOX (platelet 12-lipoxygenase, ALOX12) and h15-LOX-1 (reticulocyte 15-lipoxygenase-1, ALOX15) catalyzed the conversion of DHA to the maresin precursor 14S-HpDHA, the immediate hydroperoxide precursor to 14(S)-HDHA. h12-LOX demonstrated a kcat/KM value of 14.0 ± 0.8 s⁻¹ μM⁻¹, which is 39-fold greater than the kcat/KM of 0.36 ± 0.08 s⁻¹ μM⁻¹ measured for h15-LOX-1. Additionally, h12-LOX exhibited superior product selectivity for 14S-HpDHA (81%) compared with h15-LOX-1 (46%), representing a 1.8-fold enhancement in regioselectivity. Notably, the same study demonstrated that h15-LOX-1 was 4.6-fold more effective than h12-LOX at catalyzing the subsequent epoxidation step converting 14S-HpDHA to 13S,14S-epoxy-DHA, highlighting a specialized division of enzymatic labor in maresin biosynthesis [1].

Maresin biosynthesis 12-Lipoxygenase 15-Lipoxygenase Enzyme kinetics

14(S)-HDHA Directly Inhibits Human Platelet Aggregation and Vascular Smooth Muscle Contraction with IC50 Values of 70 μM, 3.6 μM, and 5.3 μM Across Species

In functional pharmacology assays, 14(S)-HDHA exhibited direct inhibitory activity against U-46619 (a stable thromboxane A2 mimetic)-induced human platelet aggregation with an IC50 value of approximately 70 μM. In isolated tissue bath preparations, 14(S)-HDHA inhibited U-46619-induced contraction of rabbit aortic smooth muscle with an IC50 of approximately 3.6 μM, and rat aortic smooth muscle with an IC50 of approximately 5.3 μM [1]. In contrast, the D-series resolvin pathway marker 17-HDHA has not been reported to possess direct anti-aggregatory or vasorelaxant activities; its biological effects are primarily mediated through downstream conversion to resolvins and protectins. Furthermore, the immediate hydroperoxide precursor 14S-HpDHA was shown to inhibit platelet aggregation at submicromolar concentrations, suggesting that the reduced hydroxy form 14(S)-HDHA retains significant but attenuated activity [2].

Platelet aggregation Vascular pharmacology Thromboxane receptor Cardiovascular

14-HDoHE Directly Inhibits LPS-Induced IL-6 mRNA Expression in Primary Alveolar Macrophages, an Activity Independent of Maresin Conversion

In primary rat alveolar macrophages stimulated with 100 ng/mL lipopolysaccharide (LPS) for 6 hours, co-treatment with 10 μM 14-HDoHE (14-HDHA) resulted in significant inhibition of LPS-induced IL-6 mRNA expression [1]. This effect was observed independently of conversion to the downstream oxidized metabolite 14-oxoDHA, which itself abrogated TNFα, IL-6, and IL-1β mRNA expression more completely. While 14-oxoDHA demonstrated broader cytokine suppression, 14-HDoHE's selective inhibition of IL-6 expression indicates intrinsic anti-inflammatory activity that does not require further enzymatic processing to maresins. In contrast, the D-series resolvin precursor 17-HDHA exerts its immunomodulatory effects primarily through conversion to resolvins (RvD1–RvD6) and protectins, with minimal reported direct activity on cytokine mRNA expression in this model system (class-level inference) [2].

Pulmonary inflammation IL-6 inhibition Macrophage immunology Asthma

14-HDHA Serves as a Diagnostic Pathway Marker for Maresin Biosynthesis and Is Elevated 3-Fold Above Other SPMs at Baseline in Human Plasma

In a clinical study of healthy human volunteers (n = 21), baseline plasma concentrations of specialized pro-resolving mediators (SPMs) and their pathway markers were quantified via LC-MS/MS. At baseline (prior to n-3 fatty acid supplementation), 14R/S-HDHA was measured at a concentration approximately 3-fold higher than other SPMs and pathway markers, including 18R/S-HEPE (0.1–0.2 nM range) and 17R/S-HDHA (0.1–0.2 nM range). Notably, maresin 1 (MaR1) itself was below the limit of detection at baseline, indicating that 14-HDHA serves as the primary detectable circulatory marker of maresin pathway activation capacity. Following 5 days of n-3 fatty acid supplementation (2.4 g/day), plasma 14R/S-HDHA increased significantly, whereas MaR1 remained undetectable [1]. In contrast, 17-HDHA serves as the pathway marker for D-series resolvins and protectins, and the two markers are measured simultaneously in lipid mediator profiling panels to distinguish activation of the 12-LOX/maresin axis from the 15-LOX/resolvin axis [2].

Lipid mediator profiling Clinical biomarker SPM pathway activation LC-MS/MS

14-HDHA Is a Specific Substrate for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Is Converted to 14-oxoDHA with Enhanced Anti-Inflammatory Potency

14-HDHA serves as a specific substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the metabolic inactivation of prostaglandins and hydroxylated fatty acids via oxidation of the 15-hydroxyl group to a ketone. Enzymatic oxidation of 14-HDHA by 15-PGDH yields 14-oxoDHA, a metabolite that exhibits enhanced anti-inflammatory activity relative to the parent hydroxy compound. In primary alveolar macrophages, 14-oxoDHA (10 μM) abrogated LPS-induced TNFα, IL-6, and IL-1β mRNA expression, whereas 14-HDoHE (10 μM) demonstrated significant but more selective inhibition limited to IL-6 [1]. This metabolic relationship positions 14-HDHA as both an effector molecule and a pro-drug reservoir that can be converted to the more potent 14-oxoDHA in tissues expressing 15-PGDH. In contrast, 17-HDHA is not a known substrate for 15-PGDH and undergoes alternative metabolic fates via 5-LOX and epoxide hydrolase pathways to generate resolvins and protectins (class-level inference) [2].

15-PGDH Oxylipin metabolism Oxidized lipid mediators Inflammation resolution

Optimal Research and Industrial Application Scenarios for 14-Hydroxydocosahexaenoic Acid (14-HDHA) Based on Quantitative Differentiation Evidence


Lipid Mediator Profiling and SPM Pathway Activation Studies Requiring Maresin Axis Quantification

Use 14-HDHA as a quantitative LC-MS/MS standard to measure maresin biosynthetic pathway activation in biological samples. Based on clinical evidence showing 14-HDHA is 3-fold more abundant than 17-HDHA at baseline in human plasma and serves as the primary detectable circulatory marker of the 12-LOX/maresin axis [1], inclusion of 14-HDHA in lipid mediator panels enables accurate discrimination of maresin pathway activation from the 15-LOX/resolvin pathway. The compound is essential for studies of macrophage-mediated inflammation resolution, peritonitis models, and clinical trials evaluating n-3 fatty acid supplementation effects on SPM profiles [2].

12-Lipoxygenase and 15-Lipoxygenase Enzyme Kinetics and Inhibitor Screening

Employ 14(S)-HDHA as a pathway product standard and biosynthetic endpoint in assays evaluating 12-LOX (ALOX12) and 15-LOX-1 (ALOX15) activity. The demonstrated 39-fold higher catalytic efficiency of h12-LOX versus h15-LOX-1 for DHA → 14S-HpDHA conversion (kcat/KM = 14.0 ± 0.8 vs. 0.36 ± 0.08 s⁻¹ μM⁻¹) establishes 14-HDHA formation as a sensitive and isoform-selective readout [3]. This differential makes 14-HDHA the preferred product standard for screening isoform-selective LOX inhibitors in cardiovascular and inflammatory disease drug discovery programs.

Platelet Aggregation and Vascular Smooth Muscle Function Pharmacology

Utilize 14(S)-HDHA as a direct pharmacological tool in assays of thromboxane A2 receptor (TP receptor)-mediated platelet aggregation and vascular contraction. The established IC50 values of 70 μM (human platelets), 3.6 μM (rabbit aorta), and 5.3 μM (rat aorta) for U-46619-induced responses provide quantitative benchmarks for experimental design . Unlike 17-HDHA, which lacks reported direct functional activity in these systems, 14-HDHA enables assessment of DHA-derived oxylipin effects on thrombotic and vasospastic processes independent of downstream SPM conversion [4].

15-PGDH Substrate Studies and Oxidized Lipid Metabolite Generation

Apply 14-HDHA as a specific substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to investigate oxylipin metabolic inactivation pathways and to enzymatically generate 14-oxoDHA. The differential cytokine inhibitory profile of 14-HDoHE (selective IL-6 inhibition) versus 14-oxoDHA (broad TNFα, IL-6, IL-1β suppression) enables studies of how 15-PGDH-mediated oxidation modulates anti-inflammatory potency [5]. This application is particularly relevant for pulmonary inflammation models (asthma, ARDS) and for evaluating 15-PGDH inhibitors as therapeutic agents.

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